Differential BACE‑1 Inhibitory Activity Conferred by the Pyrrolidin‑1‑ylsulfonyl Aryl Appendage
In the 2024 study by Baldini et al., a panel of 5‑oxo‑pyrrolidine‑3‑carboxylic acid derivatives was evaluated for BACE‑1 inhibition. The compound bearing a 4‑(pyrrolidin‑1‑ylsulfonyl)phenyl group (the target compound) displayed sub‑micromolar BACE‑1 inhibitory activity, whereas the close analog carrying a simple 4‑methoxyphenyl substituent on the lactam nitrogen was essentially inactive (IC₅₀ > 10 µM) [1]. The authors attribute the gain in potency to a key interaction of the aryl appendage within the BACE‑1 S2′ subsite, an interaction that is absent when the sulfonamide motif is removed [1].
| Evidence Dimension | BACE‑1 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Sub‑micromolar (exact IC₅₀ not disclosed for this specific compound; the series showed sub‑µM activity for aryl‑sulfonamide congeners) |
| Comparator Or Baseline | 5‑Oxo‑1‑(4‑methoxyphenyl)pyrrolidine‑3‑carboxylic acid: IC₅₀ > 10 µM |
| Quantified Difference | >10‑fold improvement in potency when the pyrrolidin‑1‑ylsulfonyl group is present vs. a simple 4‑methoxyphenyl group. |
| Conditions | FRET‑based BACE‑1 activity assay using BACE‑1 ectodomain (aa 1‑454), pH 4.4 [1]. |
Why This Matters
The presence of the pyrrolidin‑1‑ylsulfonyl motif is not decorative; it enables a productive S2′ subsite interaction that is critical for BACE‑1 inhibition, making this compound a non‑substitutable starting point for structure–activity relationship (SAR) exploration.
- [1] Baldini, L., Lenci, E., Faggi, C. & Trabocchi, A. Identification of BACE‑1 inhibitors through directed C(sp³)–H activation on 5‑oxo‑pyrrolidine‑3‑carboxylic acid derivatives. Org. Biomol. Chem. 22, 2754–2763 (2024). https://doi.org/10.1039/D3OB02117C View Source
